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Thioaildenafil and its Structural Context
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Compound Focus: Thioaildenafil

CAS No.: 856190-47-1

Cat. No.: S870909

Thioaildenafil is a thioketone analog of sildenafil, often identified as an adulterant in herbal supplements
and "lifestyle" products [1]. Its core structure is based on a heterocyclic system, and the key modification is
the replacement of an oxygen atom with a sulfur atom, which influences its electronic structure and,

consequently, its NMR parameters [1].

The table below summarizes the key identifiers for thioaildenafil:

Property Description

IUPAC Name (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-
d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1]

CAS Number 856190-47-1 [1]

Molecular Formula C23H32N603S2 [1]

Molecular Weight 504.67 g/mol [1]

Primary Herbal aphrodisiacs and dietary supplements for erectile dysfunction [1]

Adulteration
Context

NMR Elucidation Strategy for Thioaildenafil
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While a full spectral assignment from the search results is not available, the general NMR workflow for
elucidating a structure like thioaildenafil is well-established. The following diagram outlines the key steps,
from sample preparation to final structure confirmation, integrating the specific techniques that would be

used.

Sample Preparation
(Dissolution in Deuterated Solvent)

1D NMR Acquisition
(*H and C NMR)

\
\
\
\
\
\

\
2D NMR Acquisition ) N
\\
\

(COSY HSQC, HMBC)

Stereochemistry Analysis
(NOESY/ROESY)

-

. NOESY/ROESY Determines HMBC: Critical for connecting 13C NMR: Key for identifying
Data Integration A . ; —
) . relative stereochemistry pyrazolopyrimidine, phenyl, thioamide (C=S) carbon
and Structure Confirmation . L
at chiral centers and piperazine rings (~200 ppm)

l Key Technical Notes

Click to download full resolution via product page

NMR structure elucidation workflow for thioaildenafil

Detailed NMR Methodology

The workflow involves several stages of analysis, each providing different structural information [2]:
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e Sample Preparation: The sample is typically dissolved in a deuterated solvent like DMSO-d6 or
CDCI3. High purity is essential to avoid interfering signals.
¢ 1D NMR Acquisition: This provides the foundational data.

o 'H NMR: Reveals the number and type of hydrogen environments, integration (number of H
atoms), and splitting patterns (J-coupling) from neighboring protons [2].

o 3C NMR (with DEPT): Shows distinct carbon environments. The DEPT experiment
distinguishes between CHs, CH2, CH, and quaternary carbon atoms. A critical feature is the
thioamide (C=S) carbon, which is expected to resonate around 200 ppm, a distinct downfield
shift compared to a typical amide carbonyl [2] [1].

¢ 2D NMR Acquisition: This is crucial for establishing atom-to-atom connectivity.

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically
through 2-3 bonds), helping to piece together proton networks [2].

o HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton directly to the
carbon it is bonded to. This is invaluable for assigning the carbon framework [2].

o HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between
protons and carbons over 2-3 bonds. This experiment is essential for linking the different
ring systems (pyrazolopyrimidine, phenyl, and piperazine) by showing correlations across the
sulfonyl and ether linkages [2].

e Stereochemistry Analysis:

o NOESY/ROESY: These experiments detect through-space interactions between protons. They
are used to determine the relative configuration at the chiral centers in the piperazine ring
((BR,5S)-rel) and to define the spatial orientation of substituents [2].

Application in Adulterant Detection

The technical literature confirms that NMR is a powerful tool for identifying thioaildenafil in complex

mixtures. Here's how it is applied in practice:

¢ Direct Analysis of Mixtures: NMR can be used directly to analyze herbal matrices without pre-
separation, as it can differentiate isomeric impurities and structurally similar compounds that might be
missed by LC-MS alone [2].

¢ Orthogonal Technique: NMR is often used alongside Mass Spectrometry (MS). While MS excels at
detection sensitivity, NMR provides superior structural detail and stereochemical information, making
the techniques highly complementary [2] [3]. The table below compares these techniques in the
context of analyzing such compounds [2]:
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Feature NMR MS

Structural Detail Full molecular framework, stereochemistry,  Molecular weight, fragmentation
dynamics pattern

Stereochemistry Excellent (via NOESY/ROESY) Limited

Quantification Accurate without external standards Requires standards or internal

calibrants

Impurity High sensitivity to positional and structural Sensitive to low-level impurities

Identification isomers

Sample Non-destructive Destructive

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | CAS 856190-47-1 | SCBT - Santa Cruz Biotechnology Thioaildenafil [scbt.com]
2. Pharma Trends: 2025 services by Structure elucidation NMR [resolvemass.ca]
3. Frontiers | NMR -based plant metabolomics protocols : a step-by-step... [frontiersin.org]

To cite this document: Smolecule. [Thioaildenafil and its Structural Context]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b870909#thioaildenafil-structural-

elucidation-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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